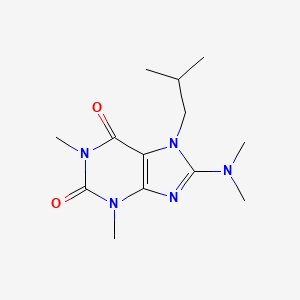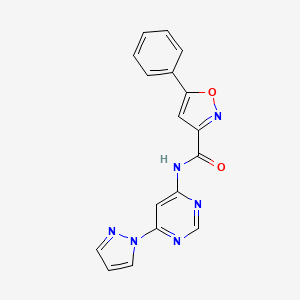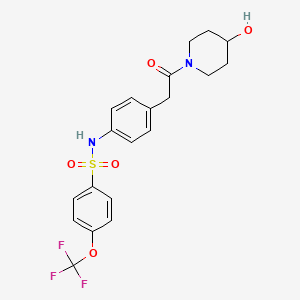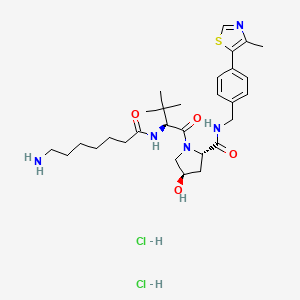![molecular formula C21H21ClN2O4S B2877287 4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide CAS No. 1251642-02-0](/img/structure/B2877287.png)
4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-chloro-N-[2-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]benzamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with 1-(o-tolyl)piperazine or piperidine in the presence of Et3N as a base and xylene as a solvent .Molecular Structure Analysis
The molecular structure of this compound was confirmed by different spectral data and elemental analyses . The 1H NMR spectra of these isoxazoles revealed singlet signals at about 9.40 corresponding to NH proton next to quinoxaline ring and triplet signals at 8.50 ppm for CH2 proton of isoxazole ring .Chemical Reactions Analysis
This compound potently intercalates DNA at a decreased IC50 value (35.33 ± 1.8 μM), which is nearly equipotent to that of doxorubicin (31.27 ± 1.8 μM) .科学的研究の応用
Antiviral and Antimicrobial Agent
This compound has been studied for its potential as an antiviral and antimicrobial agent . Derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline moiety have shown promising results in inhibiting the growth of various pathogenic organisms . The presence of the piperidine subunit is believed to enhance these properties, drawing parallels with the structure of known fluoroquinolone antibiotics .
Anticancer Research
The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been explored for their anticancer activities , particularly in melanoma cell lines . These compounds have demonstrated cytotoxic activities, with some showing significant efficacy at micromolar concentrations . This suggests a potential pathway for developing new cancer therapies.
DNA Intercalation Studies
Some derivatives have been designed to intercalate with DNA, which is a crucial step in the development of new anticancer agents . The ability of these compounds to bind to the DNA active site has been investigated through molecular docking studies, providing insights into their mechanism of action .
Synthesis of Flexible Urethane Foams
A related compound, Arcol® F-3222, is a polyether polyol used in the production of one-shot flexible urethane slabstock foams . This application is significant in the manufacturing of various consumer and industrial products, showcasing the versatility of the compound’s derivatives.
Boronic Acid Derivatives
The boronic acid derivatives of this compound have been cataloged for their chemical properties, which are essential in various synthetic applications . These derivatives are valuable in cross-coupling reactions, a pivotal process in organic synthesis.
作用機序
The mechanism of action of this compound is related to its potential as an A2B receptor antagonist . A2B receptors are expressed in the human microvascular endothelial cells, where they may regulate the angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor and subsequently angiogenesis .
将来の方向性
特性
IUPAC Name |
[4-(3-chloro-4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O4S/c1-28-18-10-9-15(13-16(18)22)24-14-20(21(25)23-11-5-2-6-12-23)29(26,27)19-8-4-3-7-17(19)24/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEABFLGAIPPBFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1,3-benzodioxol-5-yl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2877206.png)


![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2877213.png)
![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2877214.png)
![N-(2-benzoyl-4-bromophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2877215.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2877216.png)
![1-(4-Phenylpiperazino)-3-{[3-(trifluoromethyl)phenyl]sulfanyl}-2-propanol](/img/structure/B2877219.png)


![5-Fluoro-4-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2877222.png)


![5-Fluoro-2-[(pyrrolidin-1-ylcarbonyl)amino]benzoic acid](/img/structure/B2877227.png)